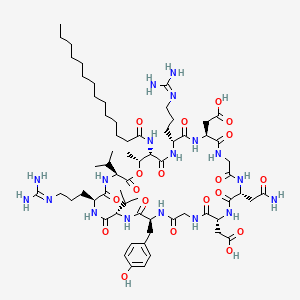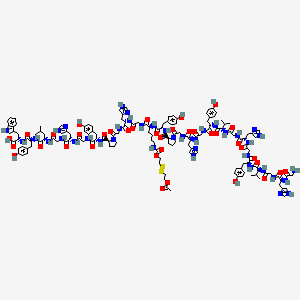
4'-trans-Hydroxy Cilostazol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-trans-Hydroxy Cilostazol-d4 is a deuterated labeled compound of 4’-trans-Hydroxy Cilostazol, which is a metabolite of Cilostazol . Cilostazol is a phosphodiesterase type III inhibitor used primarily for its antiplatelet and vasodilatory effects . The deuterated version, 4’-trans-Hydroxy Cilostazol-d4, is used in scientific research to study the pharmacokinetics and metabolic profiles of Cilostazol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-trans-Hydroxy Cilostazol-d4 involves the incorporation of deuterium into the 4’-trans-Hydroxy Cilostazol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium . The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of 4’-trans-Hydroxy Cilostazol-d4 involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-trans-Hydroxy Cilostazol-d4 can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .
Applications De Recherche Scientifique
4’-trans-Hydroxy Cilostazol-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As a tracer for studying reaction mechanisms and kinetics.
Biology: To investigate the metabolic pathways and pharmacokinetics of Cilostazol.
Medicine: In drug development and pharmacological studies to understand the effects of deuterium substitution on drug metabolism.
Industry: Used in the development of new pharmaceuticals and in quality control processes .
Mécanisme D'action
The mechanism of action of 4’-trans-Hydroxy Cilostazol-d4 is similar to that of Cilostazol. It inhibits phosphodiesterase type III, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation . The deuterium substitution may affect the pharmacokinetic and metabolic profiles, potentially leading to altered drug behavior .
Comparaison Avec Des Composés Similaires
4’-trans-Hydroxy Cilostazol: The non-deuterated version of the compound.
3,4-Dehydro Cilostazol: Another metabolite of Cilostazol with different pharmacological properties.
Comparison: 4’-trans-Hydroxy Cilostazol-d4 is unique due to the presence of deuterium, which can influence its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research settings where precise tracking and quantification of the compound are required .
Propriétés
Formule moléculaire |
C20H27N5O3 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
6-[2,2,3,3-tetradeuterio-4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i1D2,2D2 |
Clé InChI |
KFXNZXLUGHLDBB-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(CC1=NN=NN1C2CCC(CC2)O)C([2H])([2H])COC3=CC4=C(C=C3)NC(=O)CC4 |
SMILES canonique |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)

![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)





![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)



